molecular formula C9H9NO3S B599238 1H-Indol-5-yl methanesulfonate CAS No. 128810-31-1

1H-Indol-5-yl methanesulfonate

Cat. No.: B599238
CAS No.: 128810-31-1
M. Wt: 211.235
InChI Key: IAMXTDCFMWTBCK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Indol-5-yl methanesulfonate typically involves the reaction of indole derivatives with methanesulfonic acid. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain this compound.

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1H-Indol-5-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of indole derivatives with reduced functional groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated indole derivatives .

Mechanism of Action

The mechanism of action of 1H-Indol-5-yl methanesulfonate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific indole derivative and its chemical structure.

Comparison with Similar Compounds

1H-Indol-5-yl methanesulfonate can be compared with other indole derivatives such as:

Compared to these compounds, this compound is unique due to its methanesulfonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and drug development .

Properties

IUPAC Name

1H-indol-5-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-14(11,12)13-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMXTDCFMWTBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730429
Record name 1H-Indol-5-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128810-31-1
Record name 1H-Indol-5-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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